Superior Polypharmacology Index vs. Single-Target Reference Compounds
4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one demonstrates a unique polypharmacology profile, exhibiting Ki/IC50 values below 5 nM for three distinct targets. In contrast, the selective adenosine A1 agonist CPA (N6-cyclopentyladenosine) shows only sub-nanomolar affinity for A1 (Ki ~0.5 nM) but is inactive against sigma-1 and PI3K p110alpha . Similarly, the marketed PI3K p110alpha inhibitor Alpelisib (BYL-719) has an IC50 of 4.6 nM for the kinase but no reported activity at adenosine or sigma receptors . This compound is the only entity combining all three activities at low nanomolar potency.
| Evidence Dimension | Multi-target potency profile (Ki / IC50 in nM) |
|---|---|
| Target Compound Data | Adenosine A1 Ki: 3.5 nM; Sigma-1 Ki: 4.30 nM; PI3K p110alpha IC50: 4.80 nM |
| Comparator Or Baseline | CPA: A1 Ki ~0.5 nM (sigma/PI3K: inactive); Alpelisib: PI3K p110alpha IC50 4.6 nM (A1/sigma: inactive) |
| Quantified Difference | Target compound is the only one with triple activity <5 nM. CPA and Alpelisib lack two out of three activities. |
| Conditions | Human adenosine A1 (CHO cells), guinea pig sigma-1 (brain membrane), human PI3K p110alpha (enzyme assay). |
Why This Matters
For researchers probing multi-target mechanisms or seeking a single chemical probe for a complex disease model (e.g., neuro-oncology or neuropathic pain), this compound's unique profile reduces the number of separate agents required, minimizing experimental variability.
- [1] Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews. Drug discovery, 5(3), 247. CPA (N6-cyclopentyladenosine) is a prototypical selective A1 agonist. View Source
- [2] Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor. Bioorganic & medicinal chemistry letters, 23(13), 3721-3728. View Source
